molecular formula C27H28F3N3O8S2 B11452776 Ethyl 5-acetyl-2-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4-methylthiophene-3-carboxylate

Cat. No.: B11452776
M. Wt: 643.7 g/mol
InChI Key: AGFAKXKITPJPTL-UHFFFAOYSA-N
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Description

ETHYL 5-ACETYL-2-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a thiophene ring, a pyrimidine moiety, and multiple functional groups, makes it a subject of interest for researchers.

Preparation Methods

The synthesis of ETHYL 5-ACETYL-2-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the acetyl and carboxylate groups. The pyrimidine moiety is then synthesized separately and attached to the thiophene ring through a sulfonyl linkage. Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

ETHYL 5-ACETYL-2-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester and amide groups in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and amines.

Scientific Research Applications

ETHYL 5-ACETYL-2-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-2-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

ETHYL 5-ACETYL-2-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C27H28F3N3O8S2

Molecular Weight

643.7 g/mol

IUPAC Name

ethyl 5-acetyl-2-[4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoylamino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C27H28F3N3O8S2/c1-6-41-25(36)22-14(2)23(15(3)34)42-24(22)33-21(35)8-7-11-43(37,38)26-31-17(13-20(32-26)27(28,29)30)16-9-10-18(39-4)19(12-16)40-5/h9-10,12-13H,6-8,11H2,1-5H3,(H,33,35)

InChI Key

AGFAKXKITPJPTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CCCS(=O)(=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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